Tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate
CAS No.: 219770-48-6
Cat. No.: VC5158874
Molecular Formula: C16H22N2O4
Molecular Weight: 306.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219770-48-6 |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.362 |
| IUPAC Name | tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)14(20)12-5-4-6-13(19)11-12/h4-6,11,19H,7-10H2,1-3H3 |
| Standard InChI Key | UDWBTBCIVQDHJM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperazine core substituted at the 1-position with a tert-butyl carbamate group and at the 4-position with a 3-hydroxybenzoyl moiety. Its molecular formula, C₁₆H₂₂N₂O₄, corresponds to a molecular weight of 306.362 g/mol. The IUPAC name, tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate, reflects this arrangement, with the hydroxy group at the meta position on the benzoyl ring influencing both reactivity and biological interactions.
Key Structural Features:
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Piperazine ring: Facilitates hydrogen bonding and coordination with biological targets.
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tert-Butyl carbamate: Enhances solubility and stabilizes the compound during synthetic modifications.
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3-Hydroxybenzoyl group: Participates in redox reactions and intermolecular interactions via its phenolic hydroxyl group.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.362 g/mol |
| CAS Registry Number | 219770-48-6 |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)O |
| Solubility | Not explicitly reported |
The absence of solubility data underscores the need for empirical studies to optimize formulation strategies for biological testing.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate typically involves a two-step protocol:
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Protection of Piperazine: Reaction of piperazine with tert-butyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields tert-butyl piperazine-1-carboxylate.
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Acylation: Coupling the protected piperazine with 3-hydroxybenzoic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF at room temperature.
Reaction Conditions:
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Coupling Agents: EDCI/HOBt system activates the carboxylic acid for nucleophilic attack by the piperazine amine.
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Solvent: DMF ensures solubility of both reactants and facilitates a homogeneous reaction medium.
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Temperature: Ambient conditions minimize side reactions and energy consumption.
Purification and Characterization
Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) isolates the product. Structural confirmation employs:
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NMR Spectroscopy: Distinct signals for the tert-butyl group (~1.4 ppm), aromatic protons (~6.5–7.5 ppm), and hydroxy proton (~9.5 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 306.362 corroborates the molecular formula.
| Compound Class | Activity | Mechanism |
|---|---|---|
| Piperazine Carbamates | Antipsychotic | Dopamine receptor antagonism |
| Hydroxybenzoyl Derivatives | Antioxidant | Radical scavenging |
These parallels highlight avenues for targeted assays to validate this compound’s efficacy.
Applications in Drug Development
Intermediate in Medicinal Chemistry
The compound’s bifunctional reactivity (carbamate and hydroxybenzoyl groups) enables diverse derivatization:
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Esterification: Hydroxyl group acylation for prodrug synthesis.
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Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups for enhanced bioactivity.
Case Studies in Optimization
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Bioavailability Enhancement: Methylation of the phenolic hydroxyl improves metabolic stability.
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Targeted Delivery: Conjugation with polyethylene glycol (PEG) increases solubility for intravenous administration.
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits preclinical advancement.
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Toxicity Profile: Acute and chronic toxicity studies are necessary to establish safety margins.
Research Priorities
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High-Throughput Screening: Identify molecular targets using protein-binding assays.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency and selectivity.
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In Vivo Validation: Evaluate efficacy in animal models of inflammation and oncology.
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